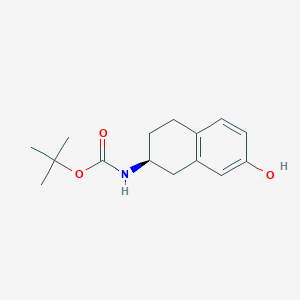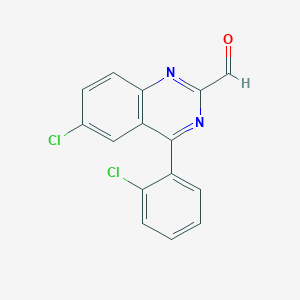
3-Methyl-1,3-thiazinan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3-thiazinan-2-imine is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-thiazinan-2-imine typically involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions. This method is highlighted by its high step economy, generating three bonds in one reaction, and good functional group tolerance . The reaction conditions include moderate temperatures and the use of common solvents such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 70°C .
Major Products
The major products formed from these reactions include various thiazolidinones, thiazinanones, and thiazolidinediones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1,3-thiazinan-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring structure allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to its observed biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: These compounds share a similar ring structure but differ in the position and type of substituents.
Thiazinanones: Similar to thiazolidinones, these compounds have variations in the ring structure and substituents.
Thiazolidinediones: These compounds are known for their use in diabetes treatment and have a similar core structure but different functional groups.
Uniqueness
3-Methyl-1,3-thiazinan-2-imine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring.
Properties
CAS No. |
153068-59-8 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
3-methyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-7-3-2-4-8-5(7)6/h6H,2-4H2,1H3 |
InChI Key |
BLTMKFBJBMBESG-UHFFFAOYSA-N |
SMILES |
CN1CCCSC1=N |
Canonical SMILES |
CN1CCCSC1=N |
Synonyms |
2H-1,3-Thiazin-2-imine,3,4,5,6-tetrahydro-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)



![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)




![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)


